Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-
Description
Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-, also known as Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)-, is a useful research compound. Its molecular formula is C₁₀H₁₆O₆S and its molecular weight is 246.28 g/mol. The purity is usually 95%.
The exact mass of the compound Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]heptane-1-methanesulfonicacid, 7,7-dimethyl-2,3-dioxo-, (1S,4S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Rigid Nature and Isomeric Variations
- The bicyclo[2.2.1]heptane unit, due to its rigid nature, is invariant across different isomeric structures. This rigid structure is evident in various isomers like (1S,2S,4R,4'S)-, (1S,2S,4R,4'R)-, (1S,2R,4R,4'R)- and (1S,2R,4R,4'R)-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one-2-spiro-2'-(4'-chloromethyl-1',3'-dioxolane) (Clegg, Golding, King, & Maude, 1995).
Reactivity and Transformation
- 1-R-Tricyclo[4.1.0.02,7]heptanes exhibit high anti-selectivity in their reaction with methane- and halomethanesulfonyl thiocyanates, leading to bicyclo[3.1.1]heptane derivatives. This reaction is characterized by the formation of 1-(X-methylsulfonyl)tricyclo[4.1.0.02,7]heptanes through loss of HSCN molecule (Vasin, Petrov, Kostryukov, & Razin, 2012).
Chemical Significance in Polycyclic Compounds
- In polycyclic compounds, the bicyclo[2.2.1]heptane group plays a crucial role, especially in reactions like photochemically induced chlorination, which proceeds with substitution at the bridgehead carbon (Cox, 1975).
Synthesis and Molecular Behavior
- Bicyclo[4.1.0]hept-1,6-ene's synthesis and behavior, including its reactions with dimethyldioxirane or dioxygen, demonstrate the versatility of bicyclic compounds in chemical synthesis (Billups, Luo, Lee, Chee, Arney, Wiberg, & Artis, 1996).
Role in Chemical Communication
- Bicyclic acetals, related to the bicyclo[2.2.1]heptane structure, are essential in chemical communication among insect species, indicating the biological significance of these compounds (Francke & Schrõder, 1997).
Structural Insights and Synthesis
- Studies on bicyclic alkanes like bicyclo[2.2.1]hept-2-ene provide insights into molecular structure, including bond pyramidalization and geometry, which are crucial for understanding the chemical properties of these compounds (Carrupt & Vogel, 1985).
Application in Fuel Components
- Theoretical analysis of 2,2'-bis(bicyclo[2.2.1]heptane) as a potential fuel component in rocket engines, highlights the application of bicyclic compounds in advanced technology and engineering (Bermeshev, Kochetov, Pevgov, Samoilov, & Shorunov, 2019).
Properties
IUPAC Name |
[(1S,4S)-7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5S/c1-9(2)6-3-4-10(9,5-16(13,14)15)8(12)7(6)11/h6H,3-5H2,1-2H3,(H,13,14,15)/t6-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHWAOZYKVGMQX-LHLIQPBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=O)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2CC[C@]1(C(=O)C2=O)CS(=O)(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60994133 | |
Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73413-79-3 | |
Record name | Camphorquinone-10-sulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073413793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60994133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Camphorquinone-10-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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